(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the diphenyl(p-tolyl)methyl group through a series of nucleophilic substitution reactions. The final step involves the deprotection of the Fmoc group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carbonyl functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid is used as a building block in the synthesis of complex organic molecules, particularly peptides and proteins.
Biology
In biological research, this compound can be used to study protein-protein interactions and enzyme mechanisms due to its ability to mimic natural amino acids.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
Uniqueness
Compared to similar compounds, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-amino-5-oxopentanoic acid is unique due to the presence of the diphenyl(p-tolyl)methyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C40H36N2O5 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2R)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42(36(38(44)45)24-25-37(41)43)39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H2,41,43)(H,44,45)/t36-/m1/s1 |
InChI Key |
RVSJLCFWDIOBJN-PSXMRANNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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